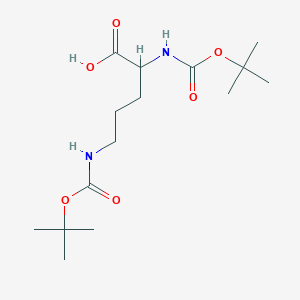

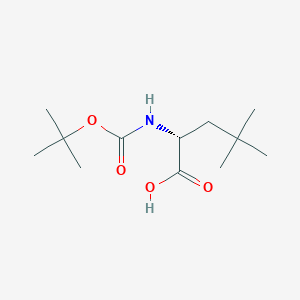

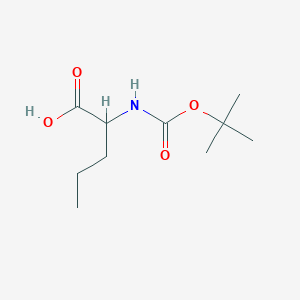

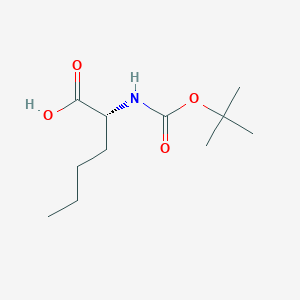

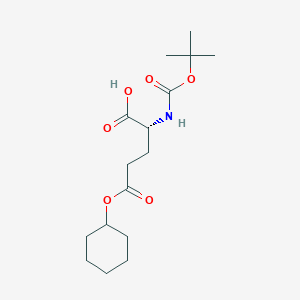

Boc-D-Glu(Ochex)-Oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

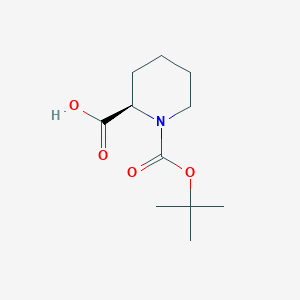

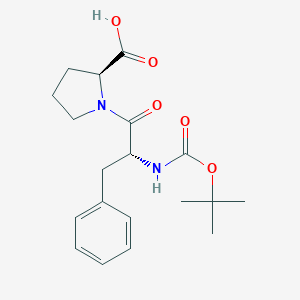

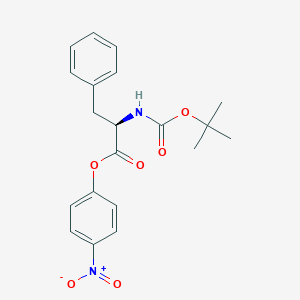

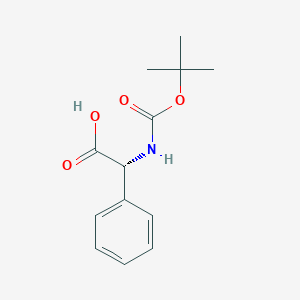

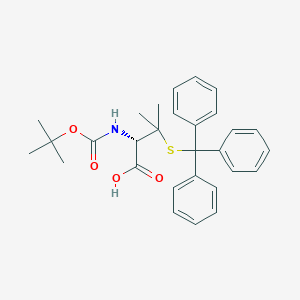

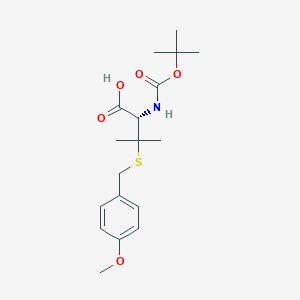

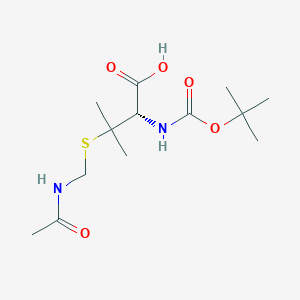

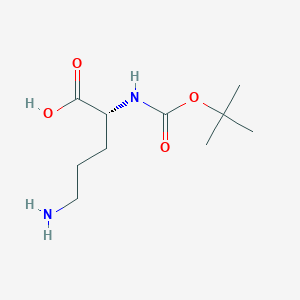

The compound you mentioned contains several functional groups. The (R)-2-((tert-Butoxycarbonyl)amino) part suggests the presence of an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The 5-(cyclohexyloxy) part indicates a cyclohexyl group attached via an ether linkage. The 5-oxopentanoic acid part suggests the presence of a carboxylic acid group .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .Scientific Research Applications

Chemical Synthesis and Drug Development

Carboxylic acids, particularly those with specific functional groups, play a crucial role in chemical synthesis and drug development. They serve as building blocks for synthesizing a wide range of biologically active compounds, including drugs and agrochemicals. For example, studies on synthetic phenolic antioxidants, which share a relation to carboxylic acid derivatives, highlight their utility in prolonging product shelf life and reducing oxidative stress in biological systems Runzeng Liu & S. Mabury, 2020.

Biological Activity and Pharmacological Effects

Compounds derived from or related to carboxylic acids demonstrate a range of biological activities. For instance, mesalazine or 5-aminosalicylic acid, a compound with a carboxylic acid group, is used for its anti-inflammatory properties in treating gastrointestinal diseases M. Beiranvand, 2021. This suggests that derivatives of carboxylic acids, including (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, may also find application in pharmaceutical development, leveraging their potential anti-inflammatory and antioxidant properties.

Antioxidant Applications

The structure-activity relationship studies of carboxylic acids indicate their potential antioxidant properties. For example, research on the biological activities of naturally occurring carboxylic acids and their synthetic analogs highlights their role as antioxidants B. Godlewska-Żyłkiewicz et al., 2020. These findings suggest that (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid could be explored for its antioxidant capabilities, potentially contributing to the development of new antioxidant agents for both pharmaceutical and cosmetic industries.

Environmental and Agricultural Applications

In the context of environmental and agricultural sciences, carboxylic acid derivatives demonstrate significant potential. The synthesis and application of jasmonic acid and its derivatives, for instance, underline the importance of such compounds in plant growth regulation and defense A. Ghasemi Pirbalouti et al., 2014. This area of application indicates a potential research pathway for (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, focusing on its effects on plant physiology and protection.

Mechanism of Action

Target of Action

Boc-D-Glu(Ochex)-Oh, also known as (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid or ®-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid . Glutamic acid is an essential amino acid involved in various metabolic processes. The primary targets of this compound are likely to be proteins or enzymes that interact with glutamic acid or its derivatives.

Mode of Action

As a derivative of glutamic acid, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it influences. Given its potential role in influencing anabolic hormone secretion and preventing exercise-induced muscle damage, it may have effects on muscle growth and recovery .

Properties

IUPAC Name |

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMLANBNJDIRG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)